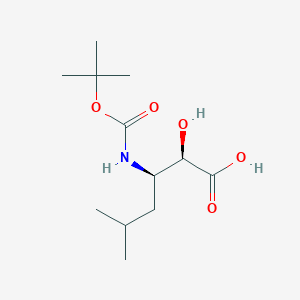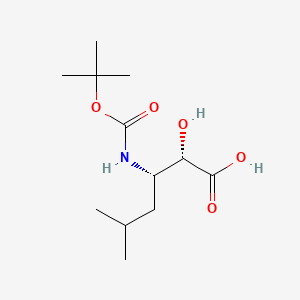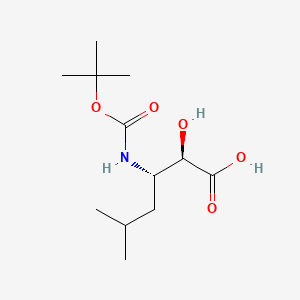
Ethyl 3-Hydroxy-2-phenylacrylate
Vue d'ensemble
Description
Ethyl 3-Hydroxy-2-phenylacrylate is an organic compound with the molecular formula C11H12O3. It is a member of the acrylate family, characterized by the presence of both electrophilic and nucleophilic centers. This compound is significant in organic and medicinal chemistry due to its role as a building block for various bioactive compounds and its utility in the synthesis of natural products and essential drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-Hydroxy-2-phenylacrylate can be synthesized through several methods. One common approach involves the condensation of ethyl phenylacetate with ethyl formate in the presence of sodium metal in diethyl ether . Another method includes the Claisen condensation reaction between ethyl acetate and benzylideneacetoacetic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of ester synthesis, such as the use of catalytic processes and optimized reaction conditions, are likely employed to achieve high yields and purity.
Types of Reactions:
Hydrolysis: The ester group in this compound can undergo hydrolysis to yield ethyl alcohol and a hydroxy cinnamic acid derivative.
Esterification: This compound can participate in esterification reactions with other alcohols under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous acid/base solutions.
Esterification: Requires alcohols and acid catalysts, such as sulfuric acid or hydrochloric acid.
Major Products Formed:
Hydrolysis: Ethyl alcohol and hydroxy cinnamic acid derivative.
Esterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Organic Synthesis: It serves as a starting material for the synthesis of more complex molecules.
Medicinal Chemistry: Some studies have explored the potential biological activities of its derivatives, although further research is needed to understand their therapeutic effects and safety profiles.
Material Sciences: Its versatile nature allows for applications in the synthesis of novel materials.
Mécanisme D'action
Ethyl 3-Hydroxy-2-phenylacrylate can be compared with other esters, such as:
Ethyl Acetate: Commonly used as a solvent in various chemical reactions.
Methyl Butyrate: Known for its pleasant odor and use in flavoring agents.
Uniqueness: this compound is unique due to its dual electrophilic and nucleophilic centers, which make it a versatile building block in organic synthesis and medicinal chemistry .
Comparaison Avec Des Composés Similaires
- Ethyl Acetate
- Methyl Butyrate
- Ethyl Benzoate
Propriétés
IUPAC Name |
ethyl (E)-3-hydroxy-2-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCUSIHDKTWLTA-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/O)/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


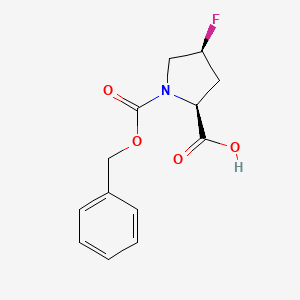
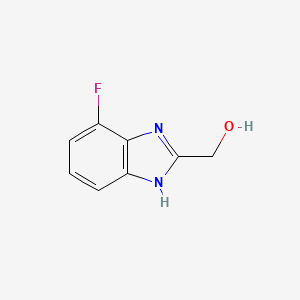


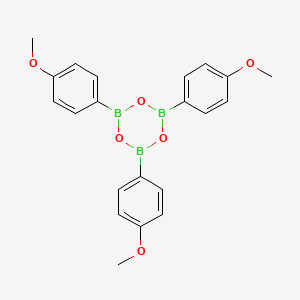

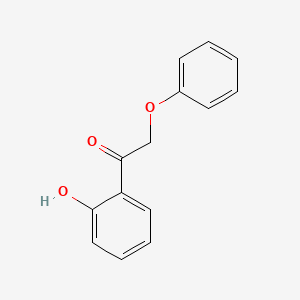
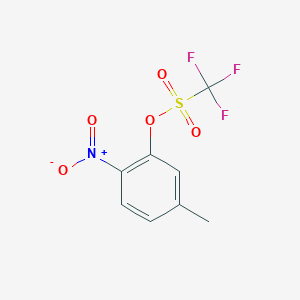
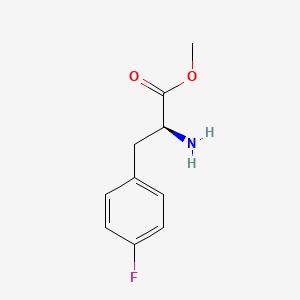
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B3043107.png)
